Welcome to the BenchChem Online Store!
molecular formula C12H15NO2Si B8140920 5-(2-Trimethlsilylethinyl)-nicotinic acid methyl ester

5-(2-Trimethlsilylethinyl)-nicotinic acid methyl ester

Cat. No. B8140920
M. Wt: 233.34 g/mol
InChI Key: FWGPCMGHQMJGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05624943

Procedure details

Under the conditions of example 21 B, 5 g of 5-bromonicotinic acid methyl ester is reacted with 2.43 g of trimethylsilylacetylene, worked up, and the crude product is chromatographed on silica gel with hexane/0-5% ethyl acetate. 734 mg of 5-(2-trimethlsilylethinyl)-nicotinic acid methyl ester is obtained as oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8](Br)[CH:7]=[N:6][CH:5]=1.[CH3:12][Si:13]([C:16]#[CH:17])([CH3:15])[CH3:14]>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([C:17]#[C:16][Si:13]([CH3:15])([CH3:14])[CH3:12])[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CN=CC(=C1)Br)=O
Name
Quantity
2.43 g
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product is chromatographed on silica gel with hexane/0-5% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 734 mg
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.